molecular formula C7H10O3 B032470 4-Oxocyclohexanecarboxylic acid CAS No. 874-61-3

4-Oxocyclohexanecarboxylic acid

Cat. No. B032470
Key on ui cas rn: 874-61-3
M. Wt: 142.15 g/mol
InChI Key: OWLXUYGCLDGHJJ-UHFFFAOYSA-N
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Patent
US06069143

Procedure details

A mixture of 2% H2SO4 and ethyl 4-oxo-cyclohexanoate 46 (10.0 g., 58.7 mmole) was stirred vigorously at 80° for 2 hours. The solution was cooled to r.t. and decanted. The supernatant was extracted with ether (3×150 mL.) and the combined organic layers dried over Na2SO4 and evaporated to dryness. The pale yellow residue was stirred with warm 30% ethyl acetate in hexane (200 mL.) and filtered. The title compound (3.5 g.) precipitated from the filtrate upon cooling. MS (M+H)+ 143.2
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[O:6]=[C:7]1[CH2:12][CH2:11][CH:10]([C:13]([O:15]CC)=[O:14])[CH2:9][CH2:8]1>>[O:6]=[C:7]1[CH2:12][CH2:11][CH:10]([C:13]([OH:15])=[O:14])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously at 80° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decanted
EXTRACTION
Type
EXTRACTION
Details
The supernatant was extracted with ether (3×150 mL.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
STIRRING
Type
STIRRING
Details
The pale yellow residue was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with warm 30% ethyl acetate in hexane (200 mL.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The title compound (3.5 g.) precipitated from the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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